molecular formula C24H20ClF3N6O3S B2715120 N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-81-8

N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B2715120
CAS RN: 872995-81-8
M. Wt: 564.97
InChI Key: IHRINWSZDPFBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical and agrochemical compounds . These include a trifluoromethyl group, an amino group, a thioether linkage, a triazolo-pyridazine ring, and a methoxybenzamide moiety.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structural features are known to undergo a variety of chemical reactions. For example, the trifluoromethyl group can participate in various reactions such as nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the trifluoromethyl group is known to bestow distinctive physical-chemical properties on compounds .

Scientific Research Applications

Antimicrobial Applications

Research on similar compounds, such as 1,2,4-triazole derivatives, has demonstrated significant antimicrobial properties. For instance, Bektaş et al. synthesized novel triazole derivatives and evaluated them for antimicrobial activity, finding some compounds to exhibit good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). These findings suggest that structurally similar compounds could be explored for developing new antimicrobial agents.

Antioxidant Applications

Triazolo and thiadiazine derivatives have also shown promising antioxidant properties. Shakir, Ali, and Hussain developed new compounds bearing the triazolo[3,4-b][1,3,4]thiadiazine structure and found that some of these compounds displayed significant antioxidant abilities, surpassing well-known antioxidants like ascorbic acid in certain assays (Shakir, Ali, & Hussain, 2017). This indicates the potential for these compounds in oxidative stress-related therapeutic applications.

Future Directions

The future directions for this compound would depend on its intended use and efficacy. Compounds with similar structural features are continually being explored for their potential applications in various fields, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

N-[2-[6-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF3N6O3S/c1-37-16-5-2-14(3-6-16)23(36)29-11-10-20-32-31-19-8-9-22(33-34(19)20)38-13-21(35)30-18-12-15(24(26,27)28)4-7-17(18)25/h2-9,12H,10-11,13H2,1H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRINWSZDPFBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.